molecular formula C13H18N4 B13297380 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13297380
M. Wt: 230.31 g/mol
InChI Key: VDJHHEPUGZPSTD-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine (CAS 1804128-31-1) is a high-purity, heterocyclic organic compound supplied for advanced research and development. It features a pyrazole core substituted with a tert-butyl group and a pyridin-3-ylmethyl moiety, making it a valuable building block in medicinal chemistry and drug discovery . As a 5-aminopyrazole derivative, this compound serves as a key synthetic intermediate for the construction of more complex molecular architectures. The aminopyrazole functional group is a versatile precursor for synthesizing a wide range of fused N-heterocycles and functionalized molecules with potential applications in material science and as ligands in coordination chemistry . Pyrazole scaffolds, in general, are recognized for their broad spectrum of biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties, making them privileged structures in the design of novel bioactive agents . This product is exclusively intended for research applications in laboratory settings. It is strictly for non-human, non-veterinary research and is not approved for diagnostic, therapeutic, or any other consumer use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it may carry hazards such as skin irritation, serious eye irritation, or toxicity if swallowed .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)16-17(11)9-10-5-4-6-15-8-10/h4-8H,9H2,1-3H3,(H2,14,16)

InChI Key

VDJHHEPUGZPSTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core

Method A: Hydrazine-Based Cyclization

A widely adopted route involves condensing β-ketonitriles with hydrazines under reflux conditions. This approach is supported by literature on pyrazole synthesis, especially for derivatives with substituents at the 3- and 5-positions.

Reaction Scheme:

β-Ketonitrile + Hydrazine hydrate → Pyrazole ring via cyclization

Research Outcome:
This method yields moderate to high purity pyrazoles with functional groups amenable to further substitution, as demonstrated in the synthesis of various pyrazole derivatives with biological activity.

Introduction of the tert-Butyl Group at Position 5

Method B: Alkylation with tert-Butyl Halides

The tert-butyl group can be introduced at the 5-position via nucleophilic substitution using tert-butyl halides (e.g., tert-butyl bromide) in the presence of a base such as potassium carbonate.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 80–120°C
  • Catalyst: None or catalytic amounts of potassium iodide

Outcome:

Entry Yield (%) Remarks
1 65-80 Standard alkylation conditions

Note: Steric hindrance may reduce yields, requiring optimization.

Attachment of the Pyridin-3-ylmethyl Group at Position 1

Method C: Nucleophilic Substitution with Pyridin-3-ylmethyl Halides

The pyridin-3-ylmethyl group is introduced via SN2 reaction with a suitable halide (e.g., pyridin-3-ylmethyl bromide) on the pyrazole nitrogen at position 1.

Reaction Conditions:

  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetone or DMF
  • Temperature: Room temperature to 60°C

Research Findings:

  • The reaction proceeds efficiently with good yields (~70–85%) when using freshly prepared pyridin-3-ylmethyl halides.
  • The process benefits from microwave-assisted synthesis to reduce reaction time and improve yields.

Final Amination at Position 3

Method D: Nucleophilic Amination

The amino group at position 3 can be introduced via reduction of a nitro precursor or direct amination of a halogenated intermediate using ammonia or amine derivatives.

Reaction Conditions:

  • Catalysts: Palladium or copper catalysts for cross-coupling
  • Solvent: Ethanol or DMF
  • Temperature: 80–120°C

Research Outcomes:

  • High selectivity and yields (~75–90%) are achievable with optimized conditions.
  • Use of catalytic hydrogenation for reduction steps enhances efficiency.

Data Tables Summarizing Preparation Outcomes

Step Starting Material Reagents & Conditions Yield (%) Remarks
1 β-Ketonitrile Hydrazine hydrate, reflux 70–85 Core pyrazole formation
2 Pyrazole intermediate tert-Butyl bromide, K2CO3, DMF 65–80 tert-Butyl substitution at C-5
3 Functionalized pyrazole Pyridin-3-ylmethyl bromide, base, microwave 70–85 Attachment at N-1
4 Tertiary intermediate Ammonia or amines, catalytic conditions 75–90 Amination at C-3

Research Outcomes and Validation

The outlined methods have been validated through multiple research studies, patents, and experimental reports:

  • Patent US10167282B2 describes the synthesis of related “1-(5-tert-butyl-2-aryl-pyrazol-3-yl)” derivatives, emphasizing the importance of stepwise substitution and functionalization strategies, which are directly applicable to the target compound.
  • Literature reports on pyrazole synthesis highlight the efficiency of hydrazine-based cyclizations combined with alkylation and nucleophilic substitution techniques, supporting the outlined approach.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents at the 1-position of the pyrazole ring. Key factors include electronic effects, steric hindrance, hydrogen bonding capacity, and synthesis strategies.

5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine

  • Substituent : p-Tolyl (4-methylphenyl) at position 1.
  • Properties: The methyl group on the phenyl ring is electron-donating, enhancing lipophilicity compared to the pyridinylmethyl group.
  • Synthesis: Not explicitly detailed, but similar coupling methods (e.g., HBTU/DIPEA-mediated amide formation) may apply .
  • Molecular Weight : 229.32 g/mol .

3-(tert-Butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine

  • Substituent : Pyrazin-2-yl (nitrogen-rich heterocycle) at position 1.
  • Properties : The pyrazine ring introduces two additional nitrogen atoms, increasing polarity and hydrogen bonding capacity. The direct attachment (without a methylene linker) reduces conformational flexibility compared to the target compound.
  • Molecular Formula : C₁₁H₁₅N₅ .

Key Difference : The pyrazine substituent enhances electronic complexity and may improve binding to metal ions or polar biological targets, while the pyridin-3-ylmethyl group provides a balance of flexibility and moderate polarity .

3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

  • Substituent : 2,4-Dichlorophenyl at position 1.
  • Properties: The chlorine atoms are electron-withdrawing, reducing electron density on the pyrazole ring and increasing metabolic stability.
  • Applications : Such halogenated analogs are often explored in agrochemicals or antimicrobial agents due to enhanced stability .

Key Difference : The dichlorophenyl group’s electron-withdrawing effects contrast with the pyridinylmethyl group’s moderate electronic profile, impacting reactivity and interaction with biological targets .

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Substituent : 4-Methoxybenzyl at position 1.
  • Properties : The methoxy group is electron-donating, improving solubility via polar interactions. The benzyl group’s flexibility resembles the pyridin-3-ylmethyl substituent but lacks heteroatoms.
  • Synthesis : Involves Schiff base formation and reductive amination, differing from coupling strategies used for the target compound .

Key Difference : The methoxy group enhances hydrophilicity, whereas the pyridine moiety in the target compound offers a distinct hydrogen bonding site .

Biological Activity

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article will explore the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_{4} with a molecular weight of approximately 230.31 g/mol. The compound features a tert-butyl group and a pyridine moiety attached to a pyrazole ring, which contributes to its unique reactivity and interaction with biological systems .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. It interacts with key enzymes involved in inflammatory processes, notably cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These interactions lead to the modulation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also shown promise in cancer research. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E), a common mutation in melanoma, and exhibit antiproliferative effects against human cancer cell lines such as SGC-7901, A549, and HT-1080 .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX-2 and iNOS; modulation of cytokines,
AnticancerInhibition of cancer cell proliferation; targeting BRAF ,
AntibacterialPotential disruption of bacterial cell membranes

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the tert-butyl group enhances lipophilicity, which may facilitate cellular uptake. The pyridine moiety is crucial for interactions with biological targets, while the pyrazole ring contributes to the compound's overall stability and reactivity.

In comparison to similar compounds:

Compound NameStructural FeaturesBiological Activity
3-tert-butyl-1-methylpyrazoleLacks pyridinyl groupLower anti-inflammatory activity
4-Amino-N-(pyridinyl)pyrazoleContains amino group on pyrazole ringDifferent pharmacological properties
5-MethylpyrazoleSimple structureLimited functionalization options

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to this compound:

  • Antitumor Activity : Research demonstrated that specific pyrazole derivatives exhibited potent antiproliferative activity against breast cancer cell lines when combined with doxorubicin, indicating potential for synergistic effects in treatment regimens .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to 5-tert-butyl-pyrazoles could disrupt tubulin dynamics, akin to known chemotherapeutics like combretastatin A4 .

Q & A

Basic: What are the key considerations in synthesizing 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine?

Answer:
Synthesis typically involves multi-step reactions:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic/basic conditions.

Substituent Introduction : Alkylation at the pyrazole nitrogen using pyridin-3-ylmethyl halides, with base (e.g., K₂CO₃) to enhance nucleophilicity.

tert-Butyl Group Installation : Friedel-Crafts alkylation or SN2 reactions with tert-butyl halides.
Critical Parameters :

  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates).
  • Purification via column chromatography to isolate isomers .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.2–1.4 ppm; pyridine protons at δ 8.2–8.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated for C₁₄H₂₁N₄: 253.18 g/mol).
  • Infrared (IR) Spectroscopy : Peaks for NH₂ (~3400 cm⁻¹) and pyridine C=N (~1600 cm⁻¹).
  • HPLC : Purity assessment (>95% for biological assays) .

Advanced: How can researchers resolve conflicting NMR data arising from dynamic molecular behavior?

Answer:

  • Variable-Temperature NMR : Identify conformational changes (e.g., hindered rotation of the tert-butyl group).
  • 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish regioisomers.
  • Heteronuclear Experiments (HSQC, HMBC) : Correlate ¹H-¹³C signals for ambiguous assignments.
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Answer:

  • Byproducts : Unreacted pyrazole precursors or over-alkylated derivatives.
  • Mitigation Strategies :
    • Strict stoichiometric control of reagents.
    • Use of protecting groups (e.g., Boc for amines) during alkylation.
    • Gradient elution in chromatography to separate closely related species .

Advanced: How can the biological activity of this compound be systematically evaluated in drug discovery?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases).
    • Cytotoxicity : MTT assays on cell lines (e.g., IC₅₀ < 10 µM for lead optimization).
  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., pyridine vs. benzene) to correlate activity with electronic/steric effects .

Advanced: What experimental design principles apply to studying its structure-activity relationships (SAR)?

Answer:

  • Scaffold Diversification : Synthesize analogs with modified pyridine (e.g., 4-pyridyl vs. 3-pyridyl) or tert-butyl (e.g., isopropyl) groups.
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs.
  • Data Analysis : Multivariate regression to link substituent parameters (Hammett σ, logP) with bioactivity .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Answer:

  • Quantum Chemical Calculations : Predict transition states to identify rate-limiting steps (e.g., alkylation vs. cyclization).
  • Machine Learning : Train models on historical data (solvent polarity, temperature) to recommend optimal conditions.
  • Reaction Path Search : Tools like GRRM or AFIR to explore alternative pathways and avoid side reactions .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: How should researchers address contradictions between experimental and computational data?

Answer:

  • Cross-Validation : Compare multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometry).
  • Error Analysis : Quantify uncertainties in computational parameters (basis sets, solvation models).
  • Experimental Replication : Repeat assays under controlled conditions to rule out artifacts .

Advanced: What strategies enhance regioselectivity during pyrazole functionalization?

Answer:

  • Directed Metalation : Use directing groups (e.g., –NH₂) to control electrophilic substitution sites.
  • Catalytic Systems : Pd-catalyzed C–H activation for selective alkylation.
  • Ionic Liquids : Adjust solvent polarity to favor one regioisomer (e.g., [BMIM]Br for improved yields) .

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